molecular formula C11H13N3OS B5416942 3-(ethylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole

3-(ethylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole

Cat. No. B5416942
M. Wt: 235.31 g/mol
InChI Key: GCKUVUDIHGHBJA-UHFFFAOYSA-N
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Description

“3-(ethylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole” is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a triazole ring, with an ethylthio group attached at the 3-position, and a 2-methoxyphenyl group attached at the 5-position .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some triazole compounds are used as antifungal agents, and their mechanism of action involves inhibiting the enzyme lanosterol 14α-demethylase .

Future Directions

The future directions for research on “3-(ethylthio)-5-(2-methoxyphenyl)-4H-1,2,4-triazole” would depend on its potential applications. Triazole compounds have been studied for their potential use in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

3-ethylsulfanyl-5-(2-methoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-16-11-12-10(13-14-11)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKUVUDIHGHBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=N1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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